1-(m-Tolyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Tolyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The compound features a tolyl group (a methyl-substituted phenyl group) attached to the imidazole ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Tolyl)-1H-imidazole-4-carboxamide typically involves the reaction of m-tolylamine with imidazole-4-carboxylic acid or its derivatives. One common method is the condensation reaction between m-tolylamine and imidazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(m-Tolyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(m-Tolyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The tolyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(p-Tolyl)-1H-imidazole-4-carboxamide: Similar structure but with the tolyl group in the para position.
1-(o-Tolyl)-1H-imidazole-4-carboxamide: Similar structure but with the tolyl group in the ortho position.
1-Phenyl-1H-imidazole-4-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: 1-(m-Tolyl)-1H-imidazole-4-carboxamide is unique due to the position of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position of the tolyl group can lead to different steric and electronic effects compared to the ortho and para isomers, potentially resulting in distinct properties and applications.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |
InChI Key |
LXMFLDMPLPUNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.